molecular formula C14H14N2O3S B4757224 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B4757224
M. Wt: 290.34 g/mol
InChI Key: WOAOYHJZYCLFHW-UHFFFAOYSA-N
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Description

Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety are known to have significant biological activity. They are often used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded a compound which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds .


Chemical Reactions Analysis

These compounds participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Scientific Research Applications

Alzheimer’s Disease Therapeutics

The synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been explored as potential therapeutic agents for Alzheimer’s disease . Specifically, compounds like N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide demonstrated moderate inhibitory potential against acetylcholinesterase, a key enzyme implicated in Alzheimer’s pathology.

Type-2 Diabetes Management

Another avenue of interest lies in the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds such as N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide exhibited moderate inhibition against α-glucosidase . These findings suggest potential applications in managing blood glucose levels.

Anti-Bacterial Properties

Sulfonamides, including derivatives of our compound, have been employed as anti-bacterial agents . Their general formula, R–SO2NH2, allows for diverse modifications. Investigating the antibacterial activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-based sulfonamides could yield promising results.

Diuretic Effects

Sulfonamides have been used as diuretics . While specific studies on our compound are scarce, exploring its potential diuretic properties could be worthwhile.

Anti-Inflammatory Applications

Sulfonamides also exhibit anti-inflammatory properties . Investigating whether N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide derivatives possess similar effects could open new avenues for drug development.

Anti-Convulsant Potential

Sulfonamides have been investigated as anti-convulsants . Although direct evidence for our compound is limited, further research may reveal its efficacy in managing seizures.

Mechanism of Action

Pharmacokinetics

The inactive compounds are excreted through bile or feces . These properties may influence the bioavailability of DBM, but further studies are needed to confirm this.

Result of Action

DBM has been shown to have significant antibacterial activity, being particularly effective against Bacillus subtilis and Escherichia coli . It has also been suggested as a potential therapeutic agent for Alzheimer’s disease due to its inhibitory activity against cholinesterase enzymes .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)15-8)14(17)16-10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAOYHJZYCLFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

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